molecular formula C5H7N7 B6978402 5-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2H-tetrazole

5-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2H-tetrazole

Cat. No.: B6978402
M. Wt: 165.16 g/mol
InChI Key: CCKPMAZMEYFTHB-UHFFFAOYSA-N
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Description

5-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2H-tetrazole is a heterocyclic compound that contains both triazole and tetrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2H-tetrazole typically involves the reaction of 5-methyl-1H-1,2,4-triazole with a suitable tetrazole precursor under specific conditions. One common method is the cycloaddition reaction, where azides and alkynes react in the presence of a copper catalyst to form the triazole ring . The tetrazole ring can be introduced through a subsequent reaction involving nitriles and sodium azide under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazole or tetrazole derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2H-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2H-tetrazole is unique due to its specific combination of triazole and tetrazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N7/c1-3-6-4(8-7-3)2-5-9-11-12-10-5/h2H2,1H3,(H,6,7,8)(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKPMAZMEYFTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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